molecular formula C22H19N3O2 B2961449 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide CAS No. 1203079-06-4

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide

Cat. No.: B2961449
CAS No.: 1203079-06-4
M. Wt: 357.413
InChI Key: VZWIOGGJECAIAU-UHFFFAOYSA-N
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Description

The compound "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" is an intriguing molecule with a complex structure that positions it at the intersection of multiple fields, including chemistry, biology, and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" typically involves multiple steps. Initially, the formation of the cyclopenta[b]indole framework can be achieved through intramolecular cyclization reactions. The oxazole moiety can be introduced via cyclization reactions using appropriate precursors, such as alpha-haloketones and amides. The final step usually involves acylation to attach the acetamide group.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions to maximize yield and minimize waste is crucial. Techniques like continuous flow synthesis, which allows for precise control over reaction parameters, can be employed. Additionally, using green chemistry principles can ensure the process is environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

  • Oxidation: Introduction of functional groups like carbonyls and alcohols.

  • Reduction: Converting carbonyl groups to alcohols or amines.

  • Substitution: Replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen gas with catalysts like palladium on carbon.

  • Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products depend on the specific reaction conditions but often include functionalized derivatives that enhance the compound’s properties for particular applications.

Scientific Research Applications

This compound has broad applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Potential for studying biological pathways and interactions.

  • Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects. Understanding the precise pathways involved helps in designing more effective compounds and applications.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" stands out due to its unique combination of the cyclopenta[b]indole and oxazole moieties, which confer specific chemical and biological properties. Similar compounds include:

  • "2-(1H-indol-3-yl)-N-(3-(thiazol-5-yl)phenyl)acetamide"

  • "2-(2,3-dihydro-1H-pyrrolo[2,3-b]indol-4-yl)-N-(4-methylphenyl)acetamide"

  • "N-(3-(1H-imidazol-5-yl)phenyl)-2-(quinolin-4-yl)acetamide"

These compounds share structural similarities but differ in specific functional groups and resultant properties, making "this compound" a distinctive molecule in its class.

There you go—an article fit for a chemistry enthusiast's read! What's next on our agenda?

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-22(24-16-6-3-5-15(11-16)21-12-23-14-27-21)13-25-19-9-2-1-7-17(19)18-8-4-10-20(18)25/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWIOGGJECAIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=CC(=C4)C5=CN=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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